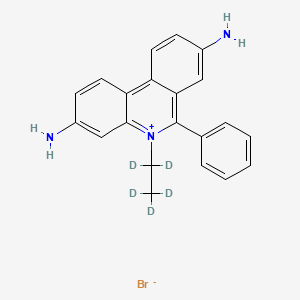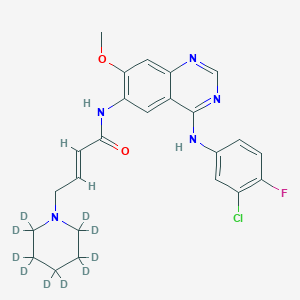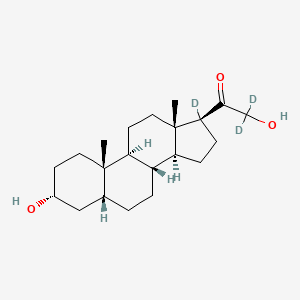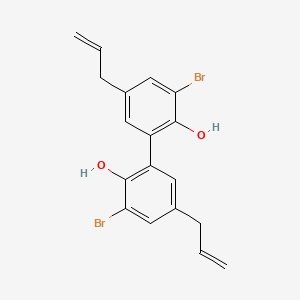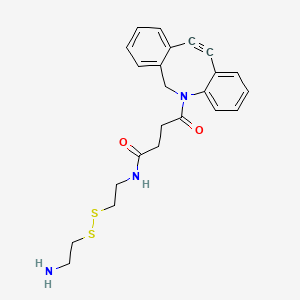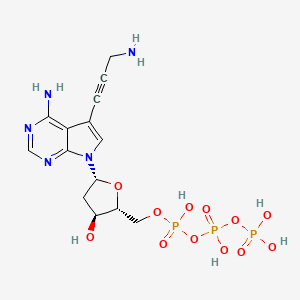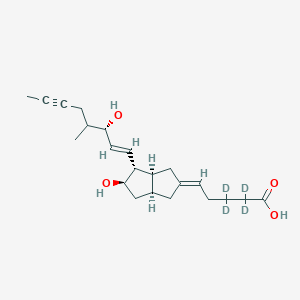
Iloprost-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iloprost-d4 is a deuterated form of iloprost, a synthetic analogue of prostacyclin (PGI2). Prostacyclin is a potent vasodilator and inhibitor of platelet aggregation, primarily produced in the vascular endothelium. This compound is used as an internal standard for the quantification of iloprost in various analytical applications, particularly in mass spectrometry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of iloprost-d4 involves the incorporation of deuterium atoms into the iloprost molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The production is typically carried out in specialized facilities equipped to handle deuterated compounds .
Analyse Chemischer Reaktionen
Types of Reactions: Iloprost-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and functionalization .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include deuterated solvents, oxidizing agents, and reducing agents. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium and to maintain the integrity of the iloprost structure .
Major Products Formed: The major products formed from the reactions involving this compound are typically deuterated analogues of iloprost. These products are used as standards in analytical applications to quantify the presence of iloprost in various samples .
Wissenschaftliche Forschungsanwendungen
Iloprost-d4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard in mass spectrometry to quantify iloprost levels in various samples . In biology and medicine, this compound is used to study the pharmacokinetics and pharmacodynamics of iloprost, as well as its effects on various biological systems . In industry, this compound is used in the development and quality control of pharmaceutical products containing iloprost .
Wirkmechanismus
Iloprost-d4 exerts its effects by mimicking the biological actions of prostacyclin. It binds to prostacyclin receptors on the surface of cells, leading to the activation of intracellular signaling pathways that result in vasodilation and inhibition of platelet aggregation . The molecular targets of this compound include the IP receptor and the prostaglandin E2 receptor subtype EP1 .
Vergleich Mit ähnlichen Verbindungen
Iloprost-d4 is similar to other deuterated analogues of prostacyclin, such as epoprostenol-d4 and treprostinil-d4. this compound is unique in its specific binding affinity for the IP and EP1 receptors, which distinguishes it from other prostacyclin analogues . This unique binding profile makes this compound particularly useful in studying the pharmacological effects of iloprost and in developing therapeutic applications for conditions such as pulmonary arterial hypertension and severe frostbite .
List of Similar Compounds:- Epoprostenol-d4
- Treprostinil-d4
- Beraprost-d4
Eigenschaften
Molekularformel |
C22H32O4 |
|---|---|
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]-2,2,3,3-tetradeuteriopentanoic acid |
InChI |
InChI=1S/C22H32O4/c1-3-4-7-15(2)20(23)11-10-18-19-13-16(8-5-6-9-22(25)26)12-17(19)14-21(18)24/h8,10-11,15,17-21,23-24H,5-7,9,12-14H2,1-2H3,(H,25,26)/b11-10+,16-8+/t15?,17-,18+,19-,20+,21+/m0/s1/i6D2,9D2 |
InChI-Schlüssel |
HIFJCPQKFCZDDL-KFJXZQTLSA-N |
Isomerische SMILES |
[2H]C([2H])(C/C=C/1\C[C@H]2C[C@H]([C@@H]([C@H]2C1)/C=C/[C@H](C(C)CC#CC)O)O)C([2H])([2H])C(=O)O |
Kanonische SMILES |
CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)O)C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4R)-1-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]-4-hydroxy-N-methyl-N-(3-methylphenyl)pyrrolidine-2-carboxamide](/img/structure/B12422555.png)
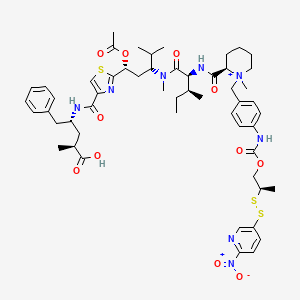
![N-[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]-4-[[(2R)-4-(4-hydroxypiperidin-1-yl)-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)benzenesulfonamide](/img/structure/B12422564.png)
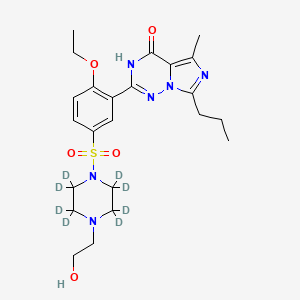
![4-[9-ethyl-6-(2-oxo-1,3-dioxol-4-yl)carbazol-3-yl]-1,3-dioxol-2-one](/img/structure/B12422577.png)
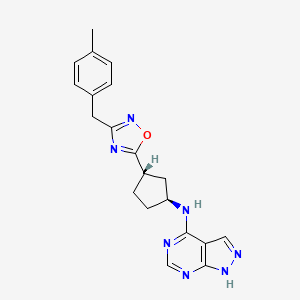
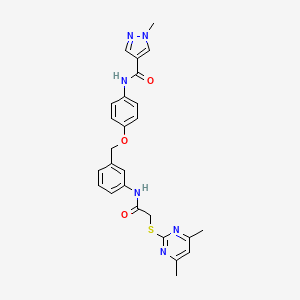
![2-[(7-amino-6-fluoro-1,3-benzoxazol-2-yl)amino]-4-(2-chloro-4-methylphenyl)-6-methyl-N-[(1-methylpyrazol-4-yl)methyl]-1,4-dihydropyrimidine-5-carboxamide](/img/structure/B12422599.png)
